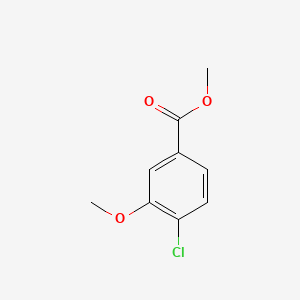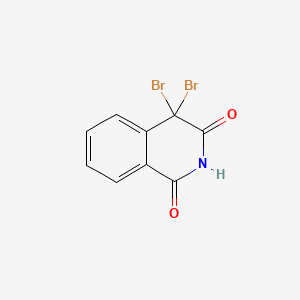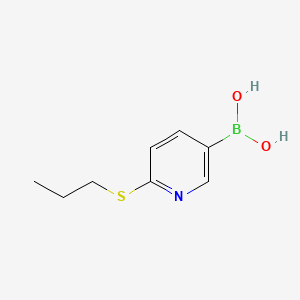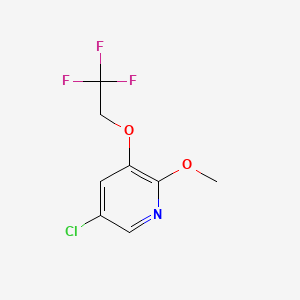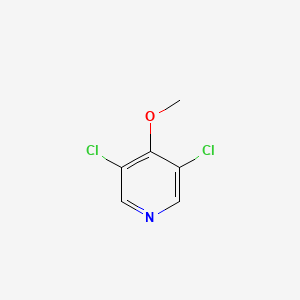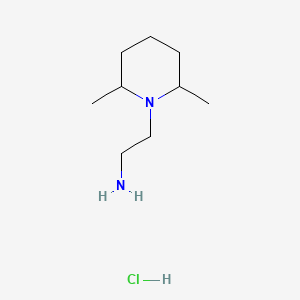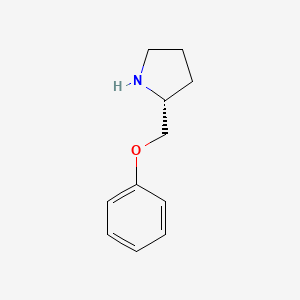
(R)-2-(phenoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(phenoxymethyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NO . It is available in the form of a white to yellow solid .
Molecular Structure Analysis
“®-2-(phenoxymethyl)pyrrolidine” contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
“®-2-(phenoxymethyl)pyrrolidine” has a molecular weight of 177.25 . It is a white to yellow solid .Applications De Recherche Scientifique
(R)-2-(Phenoxymethyl)pyrrolidine, as a derivative of the pyrrolidine ring, falls within a broader category of compounds utilized extensively in medicinal chemistry for their pharmacological properties. The pyrrolidine scaffold, due to its saturated nature and sp^3-hybridization, allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage through a phenomenon known as “pseudorotation.” These characteristics make compounds with the pyrrolidine structure, including this compound, valuable in drug discovery and development for treating various human diseases (Li Petri et al., 2021).
Pharmacological Profile Enhancement
The stereochemistry of pyrrolidine derivatives, such as this compound, plays a pivotal role in the pharmacological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles due to the distinct binding modes to enantioselective proteins. This aspect underscores the significance of this compound in the design of new compounds with diverse biological activities, highlighting its potential in the synthesis of more effective pharmacological agents (Veinberg et al., 2015).
Enzyme-Mimicking Activities
Some artificial metal and metal-oxide nanomaterials, known as nanozymes, display intrinsic enzyme-mimicking activities. These nanozymes, by virtue of their unique properties, can potentially overcome the limitations of natural enzymes, such as low stability and difficult recycling. Compounds with pyrrolidine structures, including this compound, may find applications in the development of these artificial nanozymes for eco-environmental restoration, leveraging their bioenzymatic characteristics and catalytic mechanisms for the removal and transformation of toxic organic compounds (Chen et al., 2019).
Medicinal Chemistry and Biological Activities
Pyrrolidine-based compounds have been identified as possessing various biological activities, making them critical in the development of new therapeutics. The pyrrolidine ring's presence in drug molecules has been associated with enhanced biological efficacy across different therapeutic areas, including anticancer, antimicrobial, and antiviral activities. This underlines the importance of exploring compounds like this compound for their potential contributions to the development of new drugs with targeted selectivity (Li Petri et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-(phenoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)

